Condurango Glycoside A (CGA) is a naturally occurring pregnane hexaglycoside found in the bark of the Condurango vine (Gonolobus condurango), a plant native to South America [, , ]. It belongs to the class of cardiac glycosides, known for their potent biological activities []. CGA has gained significant attention in scientific research due to its promising antitumor and anticancer properties [, , , ].
One study investigated the chemical transformation of condurangogenin C 3-acetate, a related compound, through a hypoiodite reaction []. This reaction involved irradiating a mixture of condurangogenin C 3-acetate, lead acetate, iodine, calcium carbonate, and diethyl ether under nitrogen using a tungsten lamp. This process yielded three products: P-1, P-2, and P-3. Notably, P-1 exhibited identical PMR and mass spectra to condurangogenin B 3-acetate, confirming the ester linkage positions and ketal structure of condurangogenin B. This reaction highlights the potential for chemical modification of CGA and related compounds to explore structure-activity relationships and potentially enhance their biological activities.
Lung Cancer: CGA-rich components effectively inhibited cell proliferation in lung cancer models by inducing cell cycle arrest and promoting apoptosis through ROS-mediated caspase-3 activation []. This suggests its potential as a therapeutic agent for lung cancer treatment.
Cervical Cancer: CGA exhibited potent anticancer activity against HeLa cells, a cervical cancer cell line [, ]. It induced DNA damage, leading to cellular senescence and apoptosis via the ROS-dependent p53 signaling pathway. This finding highlights CGA's potential as a therapeutic strategy for cervical cancer.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5